4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile
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Overview
Description
4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile is a complex organic compound that features a thiazole ring, a morpholine ring, and a nitrile group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a morpholine derivative. The nitrile group is introduced in the final steps of the synthesis. Common reagents used in these reactions include thioamides, α-haloketones, and cyanide sources. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, with catalysts like acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted morpholine derivatives.
Scientific Research Applications
4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
Uniqueness
4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole and a morpholine ring in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
4-[3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-10(2)20-13(18)15(9)4-3-12(17)16-5-6-19-8-11(16)7-14/h11H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBQUSEPOUOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1CCC(=O)N2CCOCC2C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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